Cas no 2229542-23-6 (2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol)

2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol
- EN300-2003709
- 2229542-23-6
- 2-bromo-6-ethoxy-4-[(1-hydroxycyclopropyl)methyl]phenol
-
- インチ: 1S/C12H15BrO3/c1-2-16-10-6-8(5-9(13)11(10)14)7-12(15)3-4-12/h5-6,14-15H,2-4,7H2,1H3
- InChIKey: WXGTVGQYXLHAMG-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=C(C=1)CC1(CC1)O)OCC)O
計算された属性
- せいみつぶんしりょう: 286.02046g/mol
- どういたいしつりょう: 286.02046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 49.7Ų
2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003709-0.05g |
2-bromo-6-ethoxy-4-[(1-hydroxycyclopropyl)methyl]phenol |
2229542-23-6 | 0.05g |
$912.0 | 2023-09-16 | ||
Enamine | EN300-2003709-0.5g |
2-bromo-6-ethoxy-4-[(1-hydroxycyclopropyl)methyl]phenol |
2229542-23-6 | 0.5g |
$1043.0 | 2023-09-16 | ||
Enamine | EN300-2003709-1.0g |
2-bromo-6-ethoxy-4-[(1-hydroxycyclopropyl)methyl]phenol |
2229542-23-6 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-2003709-5.0g |
2-bromo-6-ethoxy-4-[(1-hydroxycyclopropyl)methyl]phenol |
2229542-23-6 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-2003709-2.5g |
2-bromo-6-ethoxy-4-[(1-hydroxycyclopropyl)methyl]phenol |
2229542-23-6 | 2.5g |
$2127.0 | 2023-09-16 | ||
Enamine | EN300-2003709-0.1g |
2-bromo-6-ethoxy-4-[(1-hydroxycyclopropyl)methyl]phenol |
2229542-23-6 | 0.1g |
$956.0 | 2023-09-16 | ||
Enamine | EN300-2003709-10.0g |
2-bromo-6-ethoxy-4-[(1-hydroxycyclopropyl)methyl]phenol |
2229542-23-6 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-2003709-0.25g |
2-bromo-6-ethoxy-4-[(1-hydroxycyclopropyl)methyl]phenol |
2229542-23-6 | 0.25g |
$999.0 | 2023-09-16 | ||
Enamine | EN300-2003709-1g |
2-bromo-6-ethoxy-4-[(1-hydroxycyclopropyl)methyl]phenol |
2229542-23-6 | 1g |
$1086.0 | 2023-09-16 | ||
Enamine | EN300-2003709-5g |
2-bromo-6-ethoxy-4-[(1-hydroxycyclopropyl)methyl]phenol |
2229542-23-6 | 5g |
$3147.0 | 2023-09-16 |
2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenolに関する追加情報
Recent Advances in the Study of 2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol (CAS: 2229542-23-6)
In recent years, the compound 2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol (CAS: 2229542-23-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique brominated and cyclopropyl-substituted phenolic structure, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities, particularly in the context of anti-inflammatory and antimicrobial applications.
One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammation. In vitro and in vivo studies have demonstrated that 2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory drugs. Furthermore, its unique chemical structure allows for selective interaction with biological targets, minimizing off-target effects commonly associated with traditional anti-inflammatory agents.
Another area of active investigation is the antimicrobial properties of this compound. Recent studies have reported its efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymatic processes. These findings highlight the potential of 2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol as a scaffold for developing new antibiotics to address the growing challenge of antimicrobial resistance.
From a synthetic chemistry perspective, researchers have made significant progress in optimizing the production of this compound. Recent publications describe improved synthetic routes that enhance yield and purity while reducing environmental impact. These advancements are crucial for facilitating further pharmacological studies and potential scale-up for clinical development. The compound's stability under various physiological conditions has also been characterized, providing valuable insights for formulation development.
Looking forward, several research groups are exploring the structure-activity relationships (SAR) of 2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol derivatives to identify more potent analogs with improved pharmacokinetic properties. Computational modeling and high-throughput screening approaches are being employed to accelerate this process. Additionally, preliminary studies suggest potential applications in other therapeutic areas, including oncology and neurodegenerative diseases, though these findings require further validation.
In conclusion, the growing body of research on 2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol (CAS: 2229542-23-6) underscores its significance as a versatile chemical entity with multiple therapeutic potentials. As investigations continue to unravel its full pharmacological profile, this compound may serve as a valuable starting point for the development of novel drugs addressing unmet medical needs in inflammation, infection, and possibly other disease areas.
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